The compound "6-Chloropyridin-3-yl acetate" has not been directly studied in the provided papers. However, the papers discuss related chlorinated pyridine and acetate derivatives, which have shown promise in the field of medicinal chemistry. These compounds are of interest due to their potential therapeutic applications, particularly in the treatment of convulsive disorders and diabetes. The first paper explores the synthesis and pharmacological evaluation of chlorophenyl-pyrrolidine-dione-acetamide derivatives for their anticonvulsant and analgesic properties1. The second paper identifies a novel chloro-trifluoromethyl-imidazo-pyridine-phenyl acetate skeleton as a glucagon-like peptide 1 receptor (GLP-1R) agonist, which could be beneficial in the treatment of diabetes2.
Several papers detail the synthesis of compounds containing the "6-Chloropyridin-3-yl" group. For instance, one study describes the use of 2-chloro-5-(chloromethyl)pyridine as a starting material in a multi-step synthesis of 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines [, ]. Another paper outlines the synthesis of O-(E)-1-{1-[(6-chloropyridin-3-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethyleneamino-O-ethyl-O-arylphosphorothioates through the reaction of 1-{1-[(6-chloropyridin-3-yl)methyl]-5-methyl-1H-1,2,3-triazol-4-yl}ethanone oxime with phosphorochloridothioates [].
Many papers provide detailed analyses of the molecular structures of compounds containing "6-Chloropyridin-3-yl," often determined using techniques like X-ray diffraction. These analyses often focus on bond lengths, bond angles, dihedral angles, and intermolecular interactions (hydrogen bonding, π-π stacking) to understand the spatial arrangement of atoms within the molecule and their impact on the compound's properties. For example, one study reports the crystal structure of N-{4-[(6-chloropyridin-3-yl)methoxy]phenyl}-2,6-difluorobenzamide, stabilized by various hydrogen bonds and π–π stacking interactions [].
The compounds studied in the first paper have shown significant anticonvulsant and analgesic activities in preclinical models. The most active substance exhibited better efficacy and safety profiles than the reference drug valproic acid in maximal electroshock and psychomotor seizure tests. Additionally, the antinociceptive activity was confirmed in a formalin model of tonic pain, suggesting their potential use in neuropathic pain management1.
The second paper discusses the potential application of a novel acetate derivative as an anti-diabetic agent. The identified compounds increased GLP-1 secretion and glucose responsiveness, indicating their utility in enhancing insulin secretion and blood glucose control. These findings support the development of these molecules as selective GLP-1R agonists for the treatment of diabetes2.
The mechanism of action for these compounds is complex and involves interaction with various biological targets. In the first study, the most active compound demonstrated interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels, which are critical in the modulation of neuronal excitability and have been implicated in the pathophysiology of epilepsy1. The second paper suggests that the novel acetate derivatives act as GLP-1R agonists, which play a significant role in the regulation of glucose metabolism and insulin secretion, making them potential candidates for anti-diabetic therapies2.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6